4-(1-Aminoethyl)benzene-1,3-diol, also known as 4-(aminomethyl)benzene-1,3-diol, is an organic compound characterized by a benzene ring with two hydroxyl groups and an aminoethyl side chain. This compound is notable for its potential applications in various scientific fields, including pharmaceuticals and materials science. The molecular formula for this compound is , and it possesses a molecular weight of approximately 167.21 g/mol.
Classification: This compound falls under the category of phenolic compounds due to the presence of hydroxyl groups attached to the aromatic ring. It can also be classified as an amine due to the amino group present in its structure.
The synthesis of 4-(1-Aminoethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the Mannich reaction, where formaldehyde, an amine (such as ethylamine), and a phenolic compound (like resorcinol) react under acidic conditions.
The molecular structure of 4-(1-Aminoethyl)benzene-1,3-diol can be represented using various notations:
InChI=1S/C9H13NO2/c10-5-6-1-3-7(11)9(12)4-2-8(6)10/h1-4,7-12H,5,10H2
CC(C1=CC(=C(C=C1O)O)N)C
The structure features a benzene ring substituted with two hydroxyl groups at positions 1 and 3 and an aminoethyl chain at position 4.
4-(1-Aminoethyl)benzene-1,3-diol participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-(1-Aminoethyl)benzene-1,3-diol primarily involves its interaction with biological targets due to its ability to form hydrogen bonds through its hydroxyl and amino groups.
Research indicates that compounds with similar structures may exhibit significant biological activity, including antioxidant properties and potential neuroprotective effects.
Relevant data from studies indicate that variations in substituents on the benzene ring can significantly influence both physical properties and reactivity profiles.
4-(1-Aminoethyl)benzene-1,3-diol has several scientific uses:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: